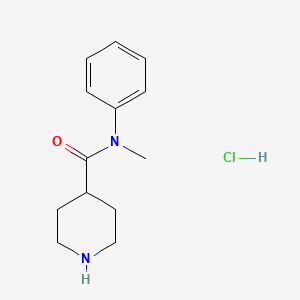
N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride
説明
Molecular Structure Analysis
The molecular structure of “N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride” can be represented by the InChI code:1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H . Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
SAR Studies on Pyrimidine Derivatives
A study investigated the structure-activity relationship (SAR) of compounds related to N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, focusing on modifications at various positions of the pyrimidine ring. The research aimed at enhancing the oral bioavailability of these compounds, with implications for their use in medical applications. This study provided insights into the critical components of these compounds for maintaining activity and improving bioavailability (Palanki et al., 2000).
Potential Radioligands for Peripheral Benzodiazepine Receptors
Another study synthesized and evaluated novel quinoline-2-carboxamide derivatives, including N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, as potential radioligands. These compounds were intended for visualizing peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). This application is crucial for noninvasive assessment in medical diagnostics and research (Matarrese et al., 2001).
Carbamate Analogues in Cancer Research
Research on carbamate analogues of amsacrine, which are structurally related to N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, showed significant implications in cancer research. These analogues are distinguished by their high cytotoxicity towards non-cycling cells and potential selectivity in targeting topoisomerase II isoforms, making them relevant in the development of new anticancer drugs (Turnbull et al., 1999).
Antitumor Agents and SAR
The synthesis of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, related to N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, showed varying antitumor activity. This research contributed to understanding the SAR and optimizing antitumor agents for more effective cancer treatments (Rewcastle et al., 1986).
Anti-inflammatory Activity Research
A study on 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, structurally similar to N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, explored their anti-inflammatory activity. These compounds were evaluated in animal models, contributing to the search for novel anti-inflammatory agents with better efficacy and fewer side effects (Ri-gang, 2007).
Novel Neurokinin-1 Receptor Antagonists
A series of novel 3-phenylpiperidine-4-carboxamide derivatives were synthesized and evaluated for their potential as neurokinin-1 receptor antagonists. These compounds, related to N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride, showed promising results in terms of metabolic stability and efficacy in animal studies, indicating potential therapeutic applications (Shirai et al., 2012).
Safety And Hazards
The safety information for “N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
N-methyl-N-phenylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h2-6,11,14H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAIMXIXESFZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride | |
CAS RN |
1235440-15-9 | |
| Record name | 4-Piperidinecarboxamide, N-methyl-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



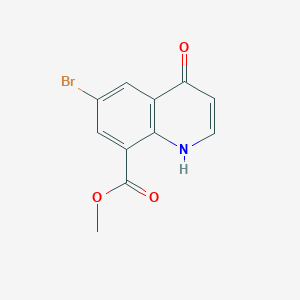
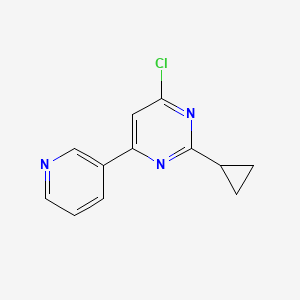
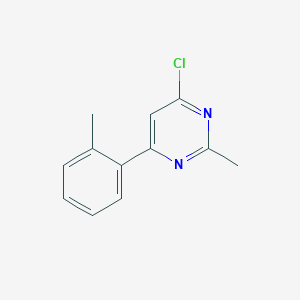
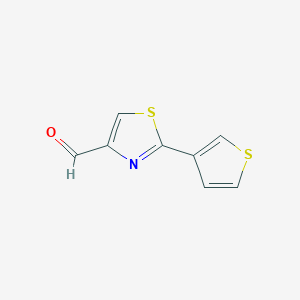
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
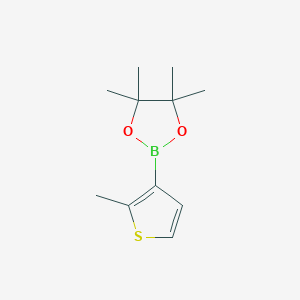
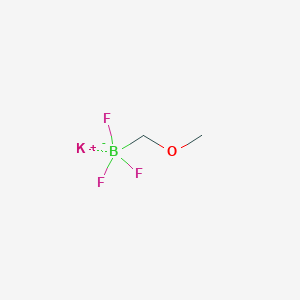
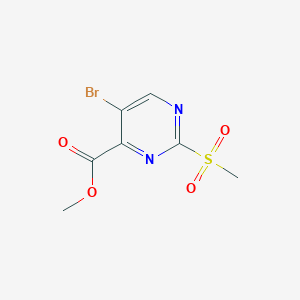
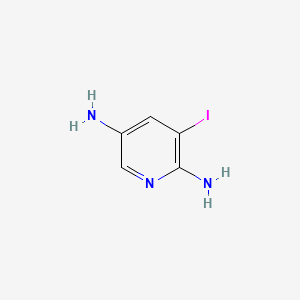
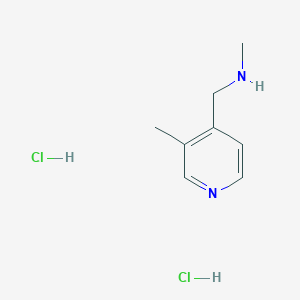
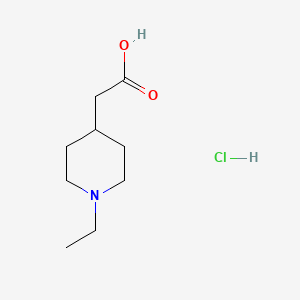
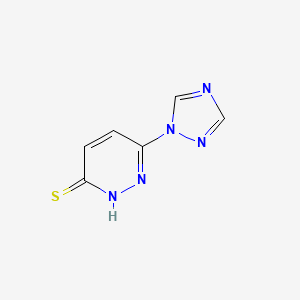
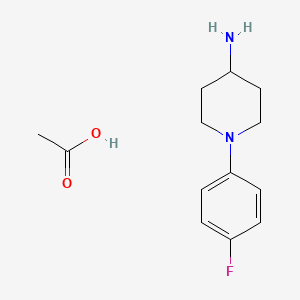
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)